molecular formula C40H50O4 B1215970 Amenorone forte CAS No. 53568-84-6

Amenorone forte

Numéro de catalogue: B1215970
Numéro CAS: 53568-84-6
Poids moléculaire: 594.8 g/mol
Clé InChI: NAPPWIFDUAHTRY-FKHULPEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Amenorone Forte involves the chemical modification of natural hormones to produce ethisterone and ethinyloestradiol. Ethisterone is synthesized from testosterone through a series of chemical reactions, including oxidation and reduction steps . Ethinyloestradiol is synthesized from estradiol by introducing an ethinyl group at the 17-alpha position .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis of ethisterone and ethinyloestradiol. The process includes purification steps to ensure the final product is free from impurities. The hormones are then combined in specific ratios to produce the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Amenorone Forte undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are ethisterone and ethinyloestradiol, which are the active components of this compound .

Applications De Recherche Scientifique

Hormone Pregnancy Testing

Amenorone Forte was prominently used as an oral hormone pregnancy test (HPT) from the late 1950s until its withdrawal in the late 1970s. It was administered to millions of women to confirm pregnancy by inducing menstruation in cases where pregnancy was suspected. The test's mechanism relied on the hormonal effects of ethinylestradiol and norethisterone, which were believed to alter menstrual cycles and provide a reliable indication of pregnancy status.

Case Studies and Findings

  • A systematic review conducted on HPTs, including this compound, analyzed data from 71,330 women. It found a significant association between the use of HPTs and an increased risk of congenital malformations, particularly congenital heart defects (odds ratio = 1.89) and nervous system malformations (odds ratio = 2.98) .
  • Specific case-control studies revealed instances where women exposed to HPTs had higher rates of congenital anomalies, leading to concerns regarding their safety .

Management of Secondary Amenorrhea

In addition to its role in pregnancy testing, this compound was also prescribed for managing secondary amenorrhea— a condition characterized by the absence of menstruation for three or more cycles in women who previously had regular periods. The hormonal components work by mimicking the natural menstrual cycle, thereby inducing a period.

Clinical Applications

  • The administration of this compound for secondary amenorrhea involved careful monitoring to assess the patient's response to hormonal therapy. While some patients experienced successful induction of menstruation, others reported side effects that necessitated discontinuation .

Risks and Controversies

Despite its applications, the use of this compound has been marred by controversies related to safety and potential teratogenic effects. The withdrawal from the market was largely influenced by accumulating evidence suggesting an association with adverse fetal outcomes.

Adverse Effects Documented

  • Reports indicated that exposure to HPTs like this compound might lead to serious birth defects, including VACTERL syndrome (a combination of birth defects affecting multiple systems) with an odds ratio as high as 7.47 .
  • Legal actions have emerged over claims that these tests caused personal injury and congenital anomalies in children born to mothers who used them during early pregnancy .

Mécanisme D'action

Amenorone Forte exerts its effects by mimicking the actions of natural hormones in the body. Ethisterone acts as a progestogen, while ethinyloestradiol acts as an estrogen. These hormones bind to their respective receptors in the body, leading to changes in gene expression and cellular function. The primary molecular targets are the progesterone and estrogen receptors .

Comparaison Avec Des Composés Similaires

Propriétés

Numéro CAS

53568-84-6

Formule moléculaire

C40H50O4

Poids moléculaire

594.8 g/mol

Nom IUPAC

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15?,16-,17-,18+,19+,20+;16-,17-,18+,19+,20+/m11/s1

Clé InChI

NAPPWIFDUAHTRY-FKHULPEPSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

SMILES isomérique

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

SMILES canonique

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Key on ui other cas no.

53568-84-6

Synonymes

amenorone

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.